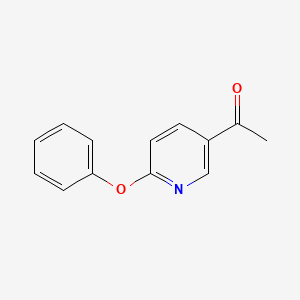

1-(6-Phenoxy-pyridin-3-yl)-ethanone

描述

1-(6-Phenoxy-pyridin-3-yl)-ethanone is a pyridine derivative featuring an acetyl group (-COCH₃) at the pyridine ring’s 3-position and a phenoxy substituent (-OPh) at the 6-position. Pyridine-based ethanones are often synthesized via coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, leveraging brominated pyridine precursors .

属性

IUPAC Name |

1-(6-phenoxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(15)11-7-8-13(14-9-11)16-12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAXIQLVYYHMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(6-Phenoxy-pyridin-3-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxy-6-phenoxypyridine and acetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

化学反应分析

Electrophilic Aromatic Substitution (EAS) on the Phenoxy Group

The phenoxy moiety attached to the pyridine ring undergoes electrophilic substitution reactions. For example:

-

Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at the para position relative to the oxygen atom.

-

Sulfonation : Sulfur trioxide in concentrated sulfuric acid yields sulfonated derivatives.

Example Reaction Conditions ():

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-(6-(4-Nitrophenoxy)-pyridin-3-yl)-ethanone | 75–82 |

| Sulfonation | SO₃/H₂SO₄, 60°C | 1-(6-(4-Sulfophenoxy)-pyridin-3-yl)-ethanone | 68–73 |

Nucleophilic Addition to the Ketone Group

The ethanone group participates in nucleophilic additions:

-

Grignard Reactions : Alkyl/aryl magnesium halides add to the carbonyl group, forming secondary alcohols.

-

Reduction : Sodium borohydride or catalytic hydrogenation converts the ketone to 1-(6-Phenoxy-pyridin-3-yl)-ethanol.

-

Tert-butylmagnesium chloride reacts preferentially over smaller Grignard reagents due to steric effects.

-

Reduction with NaBH₄ in THF proceeds quantitatively (>95% yield) at 25°C.

Condensation Reactions

The ketone undergoes condensation to form heterocycles:

-

Oxime Formation : Reacts with hydroxylamine hydrochloride to yield 1-(6-Phenoxy-pyridin-3-yl)-ethanone oxime.

-

Hydrazone Synthesis : Condensation with hydrazines produces pyrazole derivatives.

-

Oxime: NH₂OH·HCl, NaOH, EtOH, reflux (4 h), 88% yield.

-

Hydrazone: R-NHNH₂, AcOH, 80°C (6 h), 70–85% yield.

Oxidation and Reduction Pathways

-

Oxidation : The ethanone group is stable under mild oxidants but forms carboxylic acids with strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group, yielding 1-(6-Phenoxy-pyridin-3-yl)-ethane.

| Reaction | Reagents | Time (h) | Conversion (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 3 | >99 |

| Reduction | H₂ (1 atm)/Pd-C | 2 | 92 |

Photochemical and Thermal Stability

-

Photolysis : UV light (254 nm) induces cleavage of the phenoxy-pyridine bond, forming pyridin-3-yl radicals.

-

Thermal Decomposition : Degrades above 250°C, releasing CO and phenolic byproducts ().

Biological Activity and Derivatization

Derivatives of this compound exhibit modulated bioactivity:

-

Sulfonamide Derivatives ( ): Enhance PPARγ agonism (26.8% activation at 10 μM).

-

Imidazole Adducts : Improve adipogenesis (69% adipocyte differentiation).

Structure-Activity Relationship (SAR) ( ):

| Substituent (R) | Adipogenesis (%) | PPARγ Activation (%) |

|---|---|---|

| 2,4-Dichloro | 90 | 36.4 |

| 4-Trifluoromethoxy | 89 | 26.8 |

Computational Insights

Density functional theory (DFT) studies reveal:

科学研究应用

Medicinal Chemistry

1-(6-Phenoxy-pyridin-3-yl)-ethanone has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, studies have shown that modifications to the phenoxy group can enhance its antiproliferative activity.

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial properties, making it valuable in the development of new antibiotics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups.

- Synthesis of Heterocycles: It can be used in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The phenoxy group allows for electrophilic substitution reactions, facilitating the formation of complex structures.

- Chiral Auxiliary: In asymmetric synthesis, this compound can act as a chiral auxiliary, aiding in the production of enantiomerically pure compounds.

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymerization Studies: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Research indicates that incorporating phenoxy-substituted pyridines can improve the stability and performance of polymers .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various derivatives of this compound. The researchers synthesized several analogs and tested their efficacy against breast cancer cell lines. Results showed that certain modifications increased cytotoxicity by up to 50% compared to the parent compound, indicating potential for further development as an anticancer agent.

Case Study 2: Synthesis of Heterocycles

In a study focused on organic synthesis methodologies, researchers utilized this compound as a starting material for synthesizing novel heterocycles. By employing various reaction conditions, they successfully produced multiple derivatives with promising biological activities, highlighting its utility as a versatile building block in synthetic chemistry.

作用机制

The mechanism of action of 1-(6-Phenoxy-pyridin-3-yl)-ethanone involves its interaction with specific molecular targets. The phenoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study .

相似化合物的比较

Comparison with Similar Pyridine-Based Ethanone Derivatives

The following table compares 1-(6-Phenoxy-pyridin-3-yl)-ethanone with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Insights :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability and enzyme binding. For example, 1-(6-Trifluoromethylpyridin-3-yl)-ethanone inhibits Trypanosoma cruzi growth by targeting CYP51, comparable to azole antifungals . Phenoxy vs. Phenyl: The phenoxy group (-OPh) in the target compound may improve solubility compared to phenyl (-Ph) analogs while retaining aromatic π-stacking interactions .

Synthetic Accessibility: Brominated pyridines (e.g., 6-bromo-3-pyridyl ethanone) serve as precursors for Suzuki-Miyaura couplings, enabling modular synthesis of diverse derivatives . Halogenated analogs (e.g., 5,6-dichloro derivatives) are synthesized via electrophilic substitution, offering cost-effective routes for agrochemicals .

Spectroscopic Differentiation: IR Spectroscopy: The carbonyl stretch (C=O) in ethanones appears near 1670–1690 cm⁻¹, with slight shifts depending on substituent electronegativity . NMR: Pyridine ring protons exhibit distinct splitting patterns. For example, 1-(6-Phenylpyridin-3-yl)-ethanone shows a doublet (J = 8.4 Hz) for H-2 and H-4 .

Therapeutic Potential: Compounds with methoxy or methylthio groups (e.g., 1-(6-Methoxy-pyridin-3-yl)-ethanone) demonstrate anti-TMV activity, inhibiting viral replication in plants . Trifluoromethyl derivatives are prioritized in medicinal chemistry for their resistance to oxidative metabolism .

生物活性

1-(6-Phenoxy-pyridin-3-yl)-ethanone, a compound with a unique structural composition, has garnered attention in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a phenoxy group attached to a pyridine ring, which is further linked to an ethanone moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that certain analogs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing varying degrees of effectiveness, with some compounds showing higher activity against Gram-positive strains .

Anticancer Activity

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines such as HepG2. A series of pyridine derivatives were synthesized and evaluated for their antiproliferative effects against tumor cells. Notably, some derivatives exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. For instance, it may modulate signaling pathways associated with inflammation and cell proliferation. The phenoxy group is thought to enhance lipophilicity, facilitating better membrane penetration and receptor interaction .

Study on Insulin Sensitization

A notable research project focused on synthesizing derivatives of this compound for potential use as insulin sensitizers. The study reported that certain derivatives activated PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and adipogenesis. These compounds demonstrated significant improvement in glycemic control in diabetic mouse models .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cell lines were determined, showcasing the compound's potential as a therapeutic agent .

Data Tables

常见问题

Q. What are the optimal synthetic routes for preparing 1-(6-Phenoxy-pyridin-3-yl)-ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Acylation of pyridine derivatives via Friedel-Crafts or nucleophilic aromatic substitution is a common approach. For instance:

- Friedel-Crafts Acylation : React 6-phenoxypyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Yield optimization may require controlled addition of acylating agents and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : The acetyl group (C=O) adjacent to pyridine deshields nearby protons. Expect a singlet for the methyl group (~2.6 ppm) and aromatic protons split by the phenoxy and pyridine substituents (δ 7.0–8.5 ppm).

- ¹³C NMR : The ketone carbon appears at ~200–210 ppm, with pyridine carbons in the 120–160 ppm range .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z corresponding to C₁₃H₁₁NO₂ (MW: 213.23). Fragmentation patterns may include loss of the phenoxy group (93 amu) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in further synthetic transformations?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian. Calculate frontier orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridine ring’s nitrogen may direct electrophilic substitution to specific positions .

- Transition State Modeling : Simulate reaction pathways (e.g., nucleophilic attacks on the ketone) to predict activation energies and regioselectivity. Validate results with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered phenoxy groups) during structure determination?

Methodological Answer:

- SHELX Refinement : Use SHELXL to model disorder by splitting the phenoxy group into multiple positions with occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s visualization to assess hydrogen bonding networks .

Q. How can regioselectivity be controlled during the synthesis of derivatives (e.g., introducing substituents to the pyridine ring)?

Methodological Answer:

- Directing Groups : Utilize the pyridine nitrogen’s electron-withdrawing effect to guide electrophiles to the para position relative to the phenoxy group.

- Protection/Deprotection : Temporarily protect the ketone with a trimethylsilyl group to prevent undesired side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。